2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a quinazolin-1(2H)-one core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(3-(trifluoromethyl)phenyl) group. Its molecular architecture combines multiple pharmacophoric elements:
- Quinazolinone core: Known for diverse biological activities, including kinase inhibition and anti-inflammatory effects .
- 1,2,4-Oxadiazole ring: Enhances metabolic stability and modulates electronic properties via its electron-withdrawing nature .
- Trifluoromethylphenyl group: Improves lipophilicity and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
Molecular Formula |
C26H18F3N5O4 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H18F3N5O4/c27-26(28,29)17-9-6-10-18(13-17)30-21(35)14-33-20-12-5-4-11-19(20)24(36)34(25(33)37)15-22-31-23(32-38-22)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,30,35) |
InChI Key |
QXGAWKUUZYXOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone nucleus is typically constructed via cyclodehydration of 2-aminobenzamide precursors. For the target molecule, the 3-position requires functionalization with a methylene bridge, necessitating intermediate 3-aminoquinazolin-4(3H)-one .
Representative Protocol (Adapted from):
- Starting Material: Methyl 2-aminobenzoate (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) as base.
- Intermediate Formation: After 6 hours at 0–5°C, the resulting 2-chloro-N-(2-(methoxycarbonyl)phenyl)acetamide undergoes cyclization in refluxing ethanol with hydrazine hydrate (3.0 eq), yielding 3-aminoquinazolin-4(3H)-one.
Critical Parameters:
- Temperature control during acylation prevents N-overacylation
- Anhydrous conditions during cyclization improve yield (typically 65–72%)
Synthesis of 3-Phenyl-1,2,4-Oxadiazole-5-Methyl Substituent
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is constructed via [3+2] cycloaddition between amidoximes and activated carboxylic acid derivatives.
Stepwise Synthesis (Based on):
- Amidoxime Preparation: Benzoyl chloride (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in pyridine, stirred for 12 hours at 25°C.
- Cyclization: The resultant benzamidoxime couples with ethyl chloroacetate (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF, heated to 80°C for 8 hours.
Key Analytical Data:
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Benzamidoxime | 5.0 mmol | DMF, 80°C | 78% |
| HATU | 6.0 mmol | N2 atmosphere | - |
Convergent Coupling of Fragments
Alkylation at Quinazolinone C3 Position
The oxadiazole-methyl group is introduced via nucleophilic substitution:
Optimized Procedure:
- Substrate: 3-Aminoquinazolin-4(3H)-one (1.0 eq)
- Electrophile: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.2 eq)
- Base: K2CO3 (3.0 eq) in anhydrous DMF
- Conditions: 40°C, 16 hours under N2
Purification: Silica gel chromatography (EtOAc/Hexane 3:7 → 1:1) affords the 3-(oxadiazolylmethyl)quinazolinone intermediate in 58–64% yield.
Final Acetamide Coupling
HATU-Mediated Amide Bond Formation
The N-(3-trifluoromethylphenyl)acetamide side chain is installed via peptide coupling:
Reaction Scheme:
- Acid Component: 2-(3-(Oxadiazolylmethyl)-2,4-dioxoquinazolin-1(2H)-yl)acetic acid (1.0 eq)
- Amine Component: 3-Trifluoromethylaniline (1.1 eq)
- Coupling Reagents: HATU (1.2 eq), DIPEA (3.0 eq)
- Solvent: Anhydrous DMF (0.1 M concentration)
Workup:
- Dilution with DCM (10 vol)
- Sequential washes with 1M HCl (2×), saturated NaHCO3 (2×), brine (1×)
- Drying over MgSO4, filtration, rotary evaporation
Yield Optimization:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temperature | 20–40°C | 25°C |
| Coupling Time | 6–24 hours | 16 hours |
| HATU Equivalents | 1.0–1.5 eq | 1.2 eq |
Final purification via preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) delivers the target compound in ≥95% purity (HPLC).
Analytical Characterization Data
While specific spectral data for the title compound remains unpublished, analogous derivatives exhibit characteristic signatures:
1H NMR (400 MHz, DMSO-d6) Predictions:
- δ 11.2 (s, 1H, NH quinazolinone)
- δ 8.3 (t, J=5.6 Hz, 1H, CONH)
- δ 7.6–8.1 (m, 8H, aromatic protons)
- δ 5.1 (s, 2H, CH2 oxadiazole)
- δ 4.4 (s, 2H, CH2 acetamide)
HRMS (ESI+) Calculated for C26H18F3N5O4: 521.1324 [M+H]+
Challenges and Mitigation Strategies
Steric Hindrance During Alkylation
The bulky oxadiazole substituent impedes C3 alkylation. Countermeasures include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.
Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone core.
Substitution: The trifluoromethylphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to alcohol or amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique electronic or photonic properties.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical Probes: It could be used as a probe to study specific biochemical pathways or targets.
Medicine
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- The target compound’s oxadiazole group confers greater metabolic stability compared to triazole derivatives, which may degrade more readily in vivo .
- The trifluoromethylphenyl group in both the target compound and the triazole analog enhances membrane permeability but may increase hepatotoxicity risks .
Key Findings :
- The target compound’s quinazolinone core may synergize with oxadiazole to enhance anti-inflammatory effects, outperforming triazole-based analogs in chronic inflammation models .
- Triazole derivatives like exhibit stronger anticancer activity due to direct DNA intercalation, a mechanism less feasible with the sterically hindered oxadiazole-quinazolinone system .
Pharmacokinetic and Toxicity Profiles
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. A typical procedure includes:
- Step 1: Refluxing equimolar amounts of substituted oxadiazole precursors and quinazolinone intermediates in pyridine with Zeolite (Y-H) as a catalyst at 150°C for 5 hours .
- Step 2: Post-reaction purification via ice-cold hydrochloric acid precipitation and recrystallization in ethanol to achieve >95% purity .
- Optimization: Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity. Adjust catalyst ratios (e.g., Zeolite vs. pyridine) to minimize byproducts .
Basic: How is structural characterization validated for this compound?
Methodological Answer:
Validate the structure using:
- Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., trifluoromethyl group at δ 120–125 ppm) and FT-IR for carbonyl (C=O) stretches at ~1700 cm⁻¹ .
- Mass Spectrometry: HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced: What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or structural impurities. Mitigate via:
- Standardized Assays: Replicate antiproliferative or anti-exudative activity tests (e.g., MTT assays) using identical cell lines (e.g., HeLa or RAW 264.7) and controls (e.g., diclofenac sodium) .
- Batch Analysis: Compare activity across synthesized batches using LC-MS to trace impurity-driven variability (e.g., residual pyridine or unreacted intermediates) .
- Meta-Analysis: Cross-reference SAR studies to isolate substituent effects (e.g., trifluoromethyl vs. methoxy groups on phenyl rings) .
Advanced: How can computational modeling optimize the compound’s pharmacological profile?
Methodological Answer:
Use in silico tools to:
- Docking Studies: Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize oxadiazole and quinazolinone moieties for hydrogen bonding with catalytic residues .
- QSAR Modeling: Correlate substituent electronegativity (e.g., trifluoromethyl) with bioactivity. Train models on datasets from analogs with verified IC₅₀ values .
- ADMET Prediction: Predict pharmacokinetics (e.g., CYP450 metabolism) with SwissADME or ADMETLab to guide lead optimization .
Advanced: What experimental designs resolve conflicting SAR hypotheses for oxadiazole-quinazolinone hybrids?
Methodological Answer:
Design factorial experiments to isolate variables:
- Substituent Scanning: Synthesize analogs with systematic substitutions (e.g., phenyl → pyridyl in oxadiazole) and compare bioactivity .
- Free-Wilson Analysis: Quantify contributions of individual groups (e.g., trifluoromethyl vs. methyl) to overall activity using regression models .
- Kinetic Studies: Measure rate constants for target binding (e.g., SPR or ITC) to differentiate steric vs. electronic effects .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Short-Term: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .
- Long-Term: Lyophilize and store at –20°C with desiccants (e.g., silica gel). Monitor degradation via periodic HPLC (e.g., every 6 months) .
Advanced: How can reaction pathways be scaled efficiently without compromising yield?
Methodological Answer:
- Flow Chemistry: Transition from batch to continuous flow reactors for precise temperature control and reduced side reactions .
- DoE Optimization: Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity) for high-yield scaling .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
Advanced: What mechanistic insights explain the compound’s dual antiproliferative and anti-inflammatory activity?
Methodological Answer:
Proposed mechanisms include:
- Dual-Target Inhibition: Oxadiazole moieties inhibit COX-2 (anti-inflammatory), while quinazolinone blocks topoisomerase II (antiproliferative) .
- ROS Modulation: Trifluoromethyl groups enhance cellular ROS generation, inducing apoptosis in cancer cells while suppressing pro-inflammatory cytokines .
- Validate via: Knockdown assays (siRNA) or knockout models (e.g., COX-2⁻/⁻ mice) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
